AMC vs. ACC Leaving Group: 3-Fold Higher Quantum Yield for ACC Justifies AMC as the Benchmark Baseline for Kinetic Fidelity
In a direct comparative study by Harris et al. (2000), the ACC (7-amino-4-carbamoylmethylcoumarin) leaving group exhibits an approximately 3-fold higher quantum yield than the traditional AMC leaving group [1]. This photophysical advantage allows ACC-based substrates to be used at lower enzyme and substrate concentrations, increasing library diversity space. Importantly, the kinetic profiles (Km, kcat) of ACC substrates remain comparable to those of AMC substrates, establishing AMC as the validated reference standard for kinetic fidelity [1]. For procurement decisions, AMC remains the preferred choice when kinetic comparability with the vast body of published AMC-based protease specificity data is required; ACC is selected when higher signal intensity is the primary requirement.
| Evidence Dimension | Quantum yield (relative fluorescence efficiency) |
|---|---|
| Target Compound Data | AMC: Quantum yield baseline (reference standard) |
| Comparator Or Baseline | ACC: Approximately 3-fold higher quantum yield than AMC |
| Quantified Difference | ACC quantum yield ~3× AMC |
| Conditions | Purified fluorophores; fluorescence spectroscopy; PNAS (2000) 97(14):7754–7759 |
Why This Matters
AMC is the kinetically validated reference standard; ACC offers a 3-fold signal gain but AMC remains essential for cross-study kinetic comparability.
- [1] Harris, J. L., Backes, B. J., Leonetti, F., Mahrus, S., Ellman, J. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. View Source
